

## Unraveling the Mode of Action of AFM24: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | AFM24     |           |  |  |  |
| Cat. No.:            | B15144922 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**AFM24** is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat epidermal growth factor receptor (EGFR)-expressing solid tumors.[1] Its novel mechanism of action circumvents the limitations of current EGFR-targeting therapies by redirecting the body's innate immune system to attack cancer cells, irrespective of their EGFR mutational status.[2][3] This technical guide provides an in-depth exploration of the distinguishing features of **AFM24**'s mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

## Core Mechanism: Bridging Innate Immunity and Tumor Cells

**AFM24** is engineered to simultaneously bind to two key targets:

- CD16A (FcyRIIIa): A potent activating receptor expressed on natural killer (NK) cells and macrophages.[2]
- EGFR: A clinically validated tumor antigen frequently overexpressed on a variety of solid tumors.[4]



This dual-targeting capability forms a physical bridge between innate immune effector cells and EGFR-positive tumor cells. The tetravalent structure of **AFM24**, featuring two binding sites for each target, enhances its avidity, leading to robust and sustained engagement.

The primary modes of action triggered by this engagement are:

- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD16A on NK cells, AFM24 potently activates these cells to release cytotoxic granules, inducing apoptosis in the targeted tumor cells.
- Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages,
  AFM24 stimulates these phagocytic cells to engulf and destroy EGFR-expressing tumor cells.

A key distinguishing feature of **AFM24** is that its anti-tumor activity is independent of inhibiting the EGFR signaling pathway. This allows it to be effective against tumors with resistance-conferring mutations in downstream signaling components like KRAS and BRAF.

## Quantitative Analysis of AFM24's Biological Activity

The efficacy of **AFM24** has been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data regarding its binding affinity and cytotoxic potency.

Table 1: Binding Affinity of AFM24

| Target                                    | Cell<br>Type/Molecule       | Method         | Affinity (KD)                 | Reference |
|-------------------------------------------|-----------------------------|----------------|-------------------------------|-----------|
| CD16A                                     | NK cells                    | Flow Cytometry | 6.2 ± 2.0 nM<br>(without IgG) |           |
| 11.8 ± 4.3 nM<br>(with polyclonal<br>IgG) |                             |                |                               |           |
| EGFR                                      | Various tumor<br>cell lines | Not Specified  | Nanomolar range<br>(<100 nM)  |           |



Table 2: In Vitro Cytotoxicity (ADCC) of AFM24 against EGFR-Expressing Tumor Cell Lines

| Cell Line | Tumor Type              | KRAS/BRA<br>F Status | EC50 (pM)                   | Emax (%)      | Reference |
|-----------|-------------------------|----------------------|-----------------------------|---------------|-----------|
| DK-MG     | Glioblastoma            | Not Specified        | Not Specified               | 92.9 ± 19.3   |           |
| HCT-116   | Colorectal<br>Carcinoma | KRAS mutant          | Not Specified               | Not Specified |           |
| LoVo      | Colorectal<br>Carcinoma | Not Specified        | Not Specified               | 21.2          |           |
| MCF-7     | Breast<br>Cancer        | Not Specified        | Picomolar range             | Not Specified |           |
| Various   | Various                 | Not Specified        | 0.7 ± 0.4 to<br>47.7 ± 19.0 | Not Specified |           |

# Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and methodologies associated with **AFM24**, the following diagrams are provided.





Click to download full resolution via product page

Caption: AFM24's mechanism of action, bridging innate immune cells with a tumor cell.



Click to download full resolution via product page

Caption: Workflow for an in vitro ADCC cytotoxicity assay.





Click to download full resolution via product page

Caption: Logical flow from **AFM24**'s features to its therapeutic effect.

## **Detailed Experimental Protocols**

To facilitate the replication and further investigation of **AFM24**'s properties, detailed methodologies for key experiments are provided below.

## Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of **AFM24** in mediating NK cell-dependent lysis of EGFR-positive tumor cells.

#### Materials:

- EGFR-expressing target tumor cell lines (e.g., DK-MG, HCT-116).
- Calcein-AM fluorescent dye.
- Primary human NK cells (isolated from healthy donor PBMCs).
- AFM24 antibody.
- Culture medium and supplements.



- · 96-well plates.
- Fluorescence plate reader.

#### Methodology:

- Target Cell Labeling:
  - Harvest target tumor cells and wash them with PBS.
  - $\circ$  Resuspend cells in culture medium containing Calcein-AM at a final concentration of 10  $\mu\text{M}.$
  - Incubate for 30 minutes at 37°C, protected from light.
  - Wash the cells three times with culture medium to remove excess dye.
  - Resuspend the labeled cells at a concentration of 1x105 cells/mL.
- Effector Cell Preparation:
  - Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
  - Resuspend the purified NK cells in culture medium at a concentration of 5x105 cells/mL to achieve an Effector: Target (E:T) ratio of 5:1.
- Assay Setup:
  - Prepare serial dilutions of AFM24 in culture medium.
  - In a 96-well plate, add 50 μL of the labeled target cell suspension to each well.
  - Add 50 μL of the appropriate AFM24 dilution to the wells.
  - Add 100 μL of the NK cell suspension to each well.
  - Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).



- · Incubation and Measurement:
  - Incubate the plate for 4 hours at 37°C in a CO2 incubator.
  - Centrifuge the plate at 250 x g for 5 minutes.
  - Transfer 100 μL of the supernatant from each well to a new 96-well plate.
  - Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
     [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
     Release)] \* 100
  - Plot the percentage of specific lysis against the log of the **AFM24** concentration.
  - Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

## **Protocol 2: Flow Cytometry-Based Binding Assay**

Objective: To determine the binding affinity (KD) of **AFM24** to CD16A on NK cells and EGFR on tumor cells.

#### Materials:

- Target cells (primary human NK cells or EGFR+ tumor cell lines).
- AFM24 antibody.
- Fluorescently labeled secondary antibody (if AFM24 is not directly labeled).
- Flow cytometry buffer (e.g., PBS with 2% FBS).
- · Flow cytometer.



#### Methodology:

- Cell Preparation:
  - Harvest and wash the target cells.
  - Resuspend the cells in flow cytometry buffer at a concentration of 1x106 cells/mL.
- Staining:
  - Prepare serial dilutions of AFM24 in flow cytometry buffer.
  - Add 100 μL of cell suspension to each tube.
  - Add 100 μL of the appropriate AFM24 dilution to each tube.
  - o Incubate for 1 hour on ice, protected from light.
  - Wash the cells twice with flow cytometry buffer.
  - $\circ$  If using an unlabeled primary antibody, resuspend the cells in 100  $\mu$ L of a fluorescently labeled secondary antibody solution and incubate for 30 minutes on ice.
  - Wash the cells twice with flow cytometry buffer.
- Data Acquisition and Analysis:
  - Resuspend the cells in 500 μL of flow cytometry buffer.
  - Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
  - Determine the median fluorescence intensity (MFI) for each sample.
  - Plot the MFI against the log of the AFM24 concentration.
  - Calculate the KD value by fitting the data to a one-site binding (hyperbola) equation.

## Conclusion



**AFM24** represents a significant advancement in cancer immunotherapy with its unique mode of action that effectively harnesses the innate immune system. Its ability to potently induce ADCC and ADCP against a broad range of EGFR-expressing tumors, independent of their mutational status, positions it as a promising therapeutic candidate for patients who have exhausted other treatment options. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and develop this innovative class of innate cell engagers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. affimed.com [affimed.com]
- To cite this document: BenchChem. [Unraveling the Mode of Action of AFM24: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15144922#distinguishing-features-of-afm24-s-mode-of-action]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com